molecular formula C15H22ClN5O2 B3369463 Einecs 248-965-9 CAS No. 23519-20-2

Einecs 248-965-9

Cat. No. B3369463
CAS RN: 23519-20-2
M. Wt: 339.82 g/mol
InChI Key: LDPLUFCSIHJQKF-UHFFFAOYSA-N
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Description

The compound “(-)-N-((1-Ethylpyrrolidin-2-yl)methyl)-6-methoxy-1H-benzotriazole-5-carboxamide dihydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a benzotriazole moiety, which is a fused aromatic ring system that is often used in medicinal chemistry due to its pharmacological properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and chiral centers. The presence of the pyrrolidine ring and benzotriazole moiety would likely contribute to the overall shape and reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring and benzotriazole moiety could potentially undergo various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could impact its solubility and stability .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could include further exploration of its potential biological activities, optimization of its synthesis, and investigation of its physical and chemical properties .

properties

CAS RN

23519-20-2

Molecular Formula

C15H22ClN5O2

Molecular Weight

339.82 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-6-methoxy-3H-benzotriazole-5-carboxamide;hydrochloride

InChI

InChI=1S/C15H21N5O2.ClH/c1-3-20-6-4-5-10(20)9-16-15(21)11-7-12-13(18-19-17-12)8-14(11)22-2;/h7-8,10H,3-6,9H2,1-2H3,(H,16,21)(H,17,18,19);1H

InChI Key

LDPLUFCSIHJQKF-UHFFFAOYSA-N

SMILES

CCN1CCCC1CNC(=O)C2=CC3=NNN=C3C=C2OC.Cl.Cl

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC3=C(C=C2OC)N=NN3.Cl

Other CAS RN

23519-20-2

Related CAS

28322-37-4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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